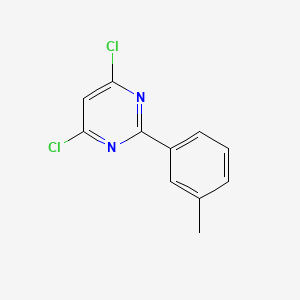

4,6-Dichloro-2-(3-methylphenyl)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-2-(3-methylphenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2/c1-7-3-2-4-8(5-7)11-14-9(12)6-10(13)15-11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKAXFOQKQBRERL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=CC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70615847 | |

| Record name | 4,6-Dichloro-2-(3-methylphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70615847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26863-48-9 | |

| Record name | 4,6-Dichloro-2-(3-methylphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70615847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of the Role of the 2 3 Methylphenyl Group:future Research on 4,6 Dichloro 2 3 Methylphenyl Pyrimidine Itself Would Be Needed to Understand the Specific Steric and Electronic Influence of the M Tolyl Group on the Reactivity of the C4 and C6 Positions. This Substituent May Offer Unique Properties in Terms of Solubility, Metabolic Stability, or Binding Interactions in a Biological Context, Which Could Be Leveraged for the Design of Next Generation Therapeutics or Functional Materials.

Advanced Computational and Theoretical Chemistry Studies of 4,6 Dichloro 2 3 Methylphenyl Pyrimidine and Its Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) approaches)

Quantum chemical calculations, with Density Functional Theory (DFT) at the forefront, are instrumental in modern chemical research. researchgate.netmdpi.com DFT methods, such as the widely used B3LYP functional combined with basis sets like 6-311++G(d,p), provide a balance of computational cost and accuracy for predicting the properties of organic molecules, including pyrimidine (B1678525) derivatives. journalijar.comresearchgate.net These calculations are used to optimize molecular geometries, determine electronic structures, and compute various chemical descriptors that explain the molecule's inherent characteristics. journalijar.comscience.gov

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gaps

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. wikipedia.orgnih.gov A small energy gap suggests that the molecule can be easily polarized and is generally associated with higher chemical reactivity. wikipedia.orgresearchgate.net

In the case of 4,6-dichloro-2-(3-methylphenyl)pyrimidine, the HOMO is expected to be distributed primarily over the π-system of the 3-methylphenyl ring, while the LUMO is likely concentrated on the electron-deficient pyrimidine ring, particularly around the carbon atoms bonded to the chlorine atoms. For some heterocyclic systems, it is crucial to consider orbitals beyond the immediate frontier, such as the LUMO+1, which can sometimes play a more significant role in nucleophilic substitution reactions. wuxibiology.com

Below is a representative table of FMO energies for a related pyrimidine derivative, illustrating the typical values obtained from DFT calculations.

| Parameter | Energy (eV) |

| EHOMO | -6.212 |

| ELUMO | -2.714 |

| Energy Gap (ΔE) | 3.498 |

| This interactive table contains representative data for an analogous pyrimidine compound to illustrate typical computational results. researchgate.net |

Electrostatic Potential Surfaces and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) surfaces are three-dimensional maps of the electronic density of a molecule, which are invaluable for identifying its reactive sites. nih.gov The MEP visualizes the electrostatic potential, where different colors denote varying charge distributions. nih.gov Regions of negative potential (typically colored red and yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. nih.gov

For this compound, MEP analysis would likely reveal a significant negative potential around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons, making them sites for electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atoms and the carbon atoms attached to the electronegative chlorine atoms, indicating sites for potential nucleophilic attack. nih.govresearchgate.net Comparing the electrostatic potential between different representations, such as Mulliken charges versus a more sophisticated distributed multipole analysis (DMA), can provide a more accurate picture of the electrostatic field, which is crucial for understanding intermolecular interactions. nih.gov

The table below shows expected electrostatic potential characteristics for key regions of the molecule.

| Atomic Site / Region | Expected Electrostatic Potential | Predicted Reactivity |

| Pyrimidine Nitrogen Atoms | Negative (Electron-Rich) | Site for Electrophilic Attack |

| C-Cl Carbons | Positive (Electron-Poor) | Site for Nucleophilic Attack |

| Hydrogen Atoms of Phenyl Ring | Positive (Electron-Poor) | Potential for H-bonding |

| This interactive table illustrates the predicted charge distribution characteristics based on general principles of MEP analysis for similar heterocyclic compounds. nih.govresearchgate.net |

Reactivity Descriptors and Fukui Functions for Predictive Reactivity Analysis

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. nih.gov Global descriptors like chemical hardness (η) and electronegativity (χ) offer a general measure of a molecule's stability and reactivity. nih.gov Local reactivity descriptors, most notably the Fukui function, are essential for pinpointing the most reactive sites within a molecule. researchgate.netresearchgate.net

The Fukui function analyzes the change in electron density at a specific atomic site upon the addition or removal of an electron, thereby identifying the sites most susceptible to nucleophilic (f+), electrophilic (f-), and radical (f0) attack. researchgate.netyoutube.com For this compound, calculating Fukui functions would allow for a precise prediction of which of the two chlorine atoms is more likely to be displaced in a nucleophilic substitution reaction and which atoms on the aromatic rings are most susceptible to electrophilic or nucleophilic attack.

The following table demonstrates how Fukui functions can be used to predict site selectivity.

| Atom | Fukui Function (f+) | Fukui Function (f-) | Predicted Reactivity Toward Nucleophiles |

| C4 (Pyrimidine) | High | Low | High |

| C6 (Pyrimidine) | High | Low | High |

| C2 (Pyrimidine) | Moderate | Low | Moderate |

| Phenyl Ring Carbons | Low | High | Low |

| This interactive table presents a hypothetical but representative analysis to illustrate how Fukui functions identify reactive sites for nucleophilic attack. |

Conformational Analysis and Molecular Geometry Optimization Studies

Conformational analysis and geometry optimization are fundamental computational steps used to determine the most stable three-dimensional structure of a molecule. chemrxiv.org These calculations find the energy minimum on the potential energy surface, yielding optimized bond lengths, bond angles, and dihedral angles. mdpi.comscirp.org

A table of selected optimized geometrical parameters for a related dichlorinated bi-aryl molecule is provided below for illustration.

| Parameter | Bond | Length (Å) | Parameter | Angle | Value (°) |

| C4-Cl | 1.740 | C5-C4-N3 | 123.0 | ||

| C6-Cl | 1.740 | C5-C6-N1 | 123.0 | ||

| C2-N1 | 1.335 | C4-N3-C2 | 115.0 | ||

| C2-C(phenyl) | 1.485 | C(phenyl)-C2-N1 | 117.0 | ||

| This interactive table shows representative optimized bond lengths and angles for an analogous molecule to demonstrate typical computational outputs. scirp.org |

In Silico Prediction of Spectroscopic Properties (e.g., NMR, IR, Mass Spectrometry)

Quantum chemical calculations are widely used to predict various spectroscopic properties, providing a powerful tool for structure verification when compared with experimental data. scirp.org

IR Spectroscopy: Calculations of vibrational frequencies can reproduce experimental IR spectra, helping to assign specific absorption bands to corresponding molecular vibrations. scirp.org

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be predicted with good accuracy, aiding in the interpretation of complex NMR spectra.

Mass Spectrometry: The prediction of fragmentation patterns in electron ionization mass spectrometry (EI-MS) can be achieved by combining molecular dynamics with quantum chemistry to simulate the bond-breaking processes that occur upon ionization. escholarship.org This in silico prediction is crucial for identifying unknown compounds where reference spectra are unavailable. nih.govnih.gov

The table below compares theoretical and experimental vibrational frequencies for a similar molecule, highlighting the accuracy of DFT methods.

| Assignment | Experimental FT-IR (cm⁻¹) | Calculated (DFT) (cm⁻¹) |

| C-H stretch (aromatic) | 3075 | 3080 |

| C=N stretch (pyrimidine) | 1560 | 1555 |

| C-Cl stretch | 850 | 845 |

| This interactive table provides a representative comparison of experimental and calculated vibrational frequencies for an analogous compound. scirp.org |

Analysis of Molecular Dipole Moments and Hyperpolarizability for Non-Linear Optical Properties

The NLO properties of organic molecules are often enhanced by the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system. In this compound, the electron-deficient dichloropyrimidine ring and the substituted phenyl ring could create a "push-pull" system conducive to NLO activity. Computational methods can predict these properties, with results often showing that the crystalline environment can significantly enhance the dipole moment and hyperpolarizability compared to an isolated molecule in the gas phase. nih.govnih.gov

The following table presents calculated NLO data for a pyrimidine derivative, illustrating its potential as an NLO material.

| Property | Isolated Molecule | Crystalline Environment |

| Dipole Moment (μ) in Debye | 5.95 D | 7.33 D (+23%) |

| First Hyperpolarizability (β) in 10⁻³⁰ esu | 135 | 162.77 (+21%) |

| This interactive table contains data for an analogous NLO-active pyrimidine derivative, showing the enhancement of properties in a crystalline state. nih.govnih.gov |

Molecular Dynamics Simulations to Understand Conformational Landscapes

Studies on analogous 2-arylpyrimidine systems indicate that the molecule is not likely to be rigidly planar. The presence of substituents on both rings generally leads to a twisted conformation being the most energetically favorable. For instance, in a crystallographic study of N-(3-methylphenyl)pyrimidin-2-amine, a compound structurally similar to the one , two distinct conformations were observed within the same crystal structure. nih.gov These conformers exhibited significantly different dihedral angles between the pyrimidine and the 3-methylphenyl rings, with values of 39.00° and 4.59°. nih.gov This observation strongly suggests that the energy barrier to rotation around the central C-N bond is relatively low, allowing the molecule to adopt multiple conformations in the solid state, a behavior that would be even more pronounced in solution.

Computational studies on other substituted 2-phenylpyrimidine (B3000279) derivatives have further elucidated the rotational energy landscape. All molecules have a conformation with the planar pyrimidine ring and the substituent in the 2-position twisted relative to it by 26.4 (2)° in 3c, 9.5 (2)° in 3e, 10.9 (2)° in 3f, 15.7 (2)° in 3g, and 18.5–20.6 (2)° in 3h, respectively. mdpi.com This range of dihedral angles in related compounds suggests that for this compound, a non-planar conformation is the most probable low-energy state. The exact preferred dihedral angle will be a balance between the steric hindrance caused by the chloro groups on the pyrimidine ring and the methyl group on the phenyl ring, and the electronic effects of these substituents.

The rotational barrier in such systems is influenced by the electronic nature of the substituents. For example, in a study of N-(5-substituted-pyrimidin-2-yl)anilines, it was found that the rotational barriers around the N-aryl bonds increased with the electron-withdrawing ability of the substituent on the pyrimidine ring. nih.gov Given that the chlorine atoms in this compound are electron-withdrawing, they are expected to have a tangible impact on the barrier to rotation of the 3-methylphenyl group.

Although direct molecular dynamics simulation data is absent, we can hypothesize the likely outcomes of such a study on this compound. An MD simulation would likely reveal a dynamic equilibrium between several low-energy conformers characterized by different dihedral angles. The simulation would probably show frequent rotations around the central C-C bond, with the molecule spending most of its time in twisted, non-planar conformations. The potential energy surface would likely feature multiple minima corresponding to these stable conformers, separated by relatively low energy barriers.

The following table summarizes conformational data from analogous compounds, which helps in understanding the potential conformational landscape of this compound.

| Compound Name | Method | Dihedral Angle(s) between Rings | Reference |

| N-(3-Methylphenyl)pyrimidin-2-amine | X-ray Crystallography | 39.00°, 4.59° | nih.gov |

| 2-(Substituted-phenyl)-5-hydroxymethylpyrimidines | X-ray Crystallography | 9.5° - 26.4° | mdpi.com |

| 2-Methyl-5-(4-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | X-ray Crystallography | 14.1° | nih.gov |

This data from related structures strongly supports the notion that this compound would exhibit a flexible and dynamic conformational behavior, a key aspect for understanding its chemical reactivity and potential biological activity.

Structure Activity Relationship Sar Investigations of 4,6 Dichloro 2 3 Methylphenyl Pyrimidine Derivatives in Biological Contexts

Elucidation of Key Pharmacophoric Features and Their Correlation with Biological Response

The concept of a pharmacophore, which defines the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target, is central to understanding the activity of 4,6-dichloro-2-(3-methylphenyl)pyrimidine derivatives. d-nb.info The core structure, comprising a pyrimidine (B1678525) ring substituted with a 3-methylphenyl group at the C2 position and chlorine atoms at the C4 and C6 positions, presents several key features that contribute to its biological profile.

The biological response of these derivatives is highly correlated with the nature and position of substituents on both the pyrimidine and the phenyl rings. nih.gov For instance, modifications at the chloro-positions can dramatically alter the compound's activity and selectivity profile. These positions are often targeted for nucleophilic substitution to introduce various functional groups, thereby modulating the molecule's interaction with its biological target. acs.orgresearchgate.net The collective arrangement of the aromatic ring, the halogen atoms, and the pyrimidine nitrogens forms the basic pharmacophore that can be recognized by the binding sites of various enzymes and receptors. d-nb.inforesearchgate.net

Positional and Substituent Effects on Biological Target Interactions

The specific placement and nature of substituents on the this compound scaffold have a profound impact on its interaction with biological targets, influencing both binding affinity and selectivity.

Halogen atoms, such as the two chlorine atoms in the parent compound, are not merely passive substituents. They can significantly influence a molecule's conformational preferences, lipophilicity, and metabolic stability. researchgate.net Furthermore, halogen atoms can participate in specific, directional non-covalent interactions known as halogen bonds. nih.govmedchem-ippas.eu A halogen bond occurs between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site on the receptor, such as a carbonyl oxygen or a nitrogen atom. medchem-ippas.euacs.org The strength of this interaction increases from chlorine to iodine. medchem-ippas.eu

The positioning of these halogen atoms is critical. For example, in related heterocyclic compounds, moving a halogen substituent on an aromatic ring can lead to substantial changes in biological activity, sometimes by orders of magnitude. researchgate.net The chlorine atoms at the C4 and C6 positions of the pyrimidine ring are highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups to probe the binding site. acs.orgresearchgate.net The nature of the substituent that replaces the chlorine can dramatically alter the binding mode and affinity.

The methyl group on the phenyl ring also plays a crucial role. Its primary contribution is through hydrophobic interactions, fitting into a corresponding hydrophobic pocket within the receptor's binding site. The position of the methyl group (meta in this case) dictates the orientation of the phenyl ring within the binding site, which can affect other potential interactions. Altering the position or nature of this alkyl group is a common strategy in drug design to optimize binding.

The interplay between the halogen atoms and the methyl group can lead to cooperative or antagonistic effects on binding and selectivity. Molecular dynamics simulations on other ligand-receptor systems have shown that the stability of a ligand-receptor complex can be significantly enhanced by the formation of a halogen bond network. nih.govnih.gov

The two nitrogen atoms at positions 1 and 3 of the pyrimidine ring are fundamental to its biological activity. wjarr.com These nitrogen atoms are typically hydrogen bond acceptors, forming key interactions with hydrogen bond donors in the active site of a protein, such as the backbone NH groups of amino acid residues. d-nb.info This interaction often mimics the binding of the adenine (B156593) base of ATP in the hinge region of kinases, making pyrimidine derivatives potent kinase inhibitors. rsc.org

When substituents are introduced at the C4 and C6 positions, replacing the chlorine atoms, the nature of these new groups can indirectly influence the hydrogen bonding capacity of the pyrimidine nitrogens by altering the electronic distribution within the ring. Furthermore, if the substituents themselves contain hydrogen bond donors or acceptors, they can form additional interactions with the target protein, thereby enhancing binding affinity and modulating selectivity. For instance, the introduction of amine-containing side chains can lead to the formation of new hydrogen bonds or salt bridges. nih.gov The strategic placement of these substituents is a key aspect of rational drug design aimed at optimizing the biological activity of pyrimidine derivatives. researchgate.net

SAR Studies in Specific Enzyme Inhibition Profiles (e.g., kinases, acetolactate synthase (ALS))

The this compound scaffold has been explored as a template for the development of inhibitors for various enzymes, most notably kinases and acetolactate synthase (ALS).

In the context of kinase inhibition , the pyrimidine core serves as an excellent mimic of the adenine ring of ATP, enabling it to bind to the ATP-binding site of these enzymes. rsc.org SAR studies have shown that substitution at the C4 and C6 positions is critical for achieving high potency and selectivity. For example, in the development of Aurora kinase inhibitors, the introduction of specific amine-containing moieties at these positions led to potent compounds. acs.org Similarly, for epidermal growth factor receptor (EGFR) kinase inhibitors, the design of 2,4-dichloro-6-methylpyrimidine (B20014) derivatives has yielded compounds with significant inhibitory activity against mutant forms of the enzyme. nih.gov The general SAR trend indicates that a small, appropriately substituted group at one of the chloro-positions and a larger, more complex side chain at the other can lead to high-affinity binding. The 2-aryl group, such as the 3-methylphenyl moiety, often occupies a hydrophobic pocket adjacent to the hinge region.

| Derivative Type | Target Kinase | Key SAR Observation |

| 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamine | Aurora A | Positions of halogen substituents on the benzene (B151609) ring are crucial for activity. acs.org |

| 2,4-dichloro-6-methylpyrimidine derivatives | EGFRT790M/L858R | Specific substitutions lead to potent and selective inhibition. nih.gov |

| 4,6-diamino pyrimidine-based compounds | FLT3 | A pyridine/pyrimidine warhead exploits the hinge region, and a C-region heterocycle accesses an allosteric pocket. researchgate.net |

For acetolactate synthase (ALS) inhibition , which is relevant for herbicides, 4,6-disubstituted pyrimidines have also been investigated. Studies on 4,6-dimethoxypyrimidine (B185312) derivatives as ALS inhibitors have shown that these compounds can be highly potent. researchgate.net While specific SAR data for this compound in ALS inhibition is less prevalent in the provided context, the general principles would apply. The pyrimidine ring would likely bind in the active site, and the substituents at the 2, 4, and 6 positions would interact with surrounding amino acid residues. The nature and size of these substituents would determine the binding affinity and, consequently, the inhibitory activity.

Rational Design Principles for Modulating and Enhancing Desired Biological Activities

The insights gained from SAR studies provide a roadmap for the rational design of new this compound derivatives with improved biological profiles. Key principles include:

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the target protein is known, SBDD can be a powerful tool. nih.gov Docking studies can be used to predict how derivatives of this compound will bind to the active site, allowing for the design of new compounds with optimized interactions. For instance, a new substituent can be designed to form a specific hydrogen bond or to fill an unoccupied hydrophobic pocket.

Pharmacophore Modeling: In the absence of a target structure, a pharmacophore model can be developed based on a set of known active and inactive compounds. d-nb.info This model can then be used to virtually screen for new molecules that fit the pharmacophoric requirements or to guide the design of new derivatives.

Bioisosteric Replacement: This strategy involves replacing a functional group in the lead compound with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For example, a chlorine atom could be replaced with a bromine atom to potentially enhance halogen bonding, or a methyl group could be replaced with a trifluoromethyl group to alter electronic properties and metabolic stability. mdpi.com

Scaffold Hopping: While maintaining the key pharmacophoric features, the core pyrimidine scaffold could be replaced with other heterocyclic systems to explore new chemical space and potentially discover compounds with novel biological activities or improved properties.

By systematically applying these principles, researchers can iteratively refine the structure of this compound to develop derivatives with enhanced potency, selectivity, and drug-like properties for a desired biological target.

Strategic Role of 4,6 Dichloro 2 3 Methylphenyl Pyrimidine in Advanced Organic Synthesis

Development of Novel Synthetic Methodologies Leveraging the Scaffold's Unique Reactivity Profile

The reactivity of the 4,6-dichloropyrimidine (B16783) scaffold is dominated by the greater electrophilicity of the C4 and C6 positions compared to the C2 position. This inherent reactivity trend has been systematically exploited to develop novel synthetic methodologies.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms at the C4 and C6 positions are prone to displacement by a variety of nucleophiles. Research on analogous compounds, such as 4,6-dichloro-2-(methylthio)pyrimidine, demonstrates that reactions with nucleophiles like sodium ethoxide can proceed with high regioselectivity, substituting one chloro group under mild conditions. evitachem.com Generally, the first substitution occurs at the C4 (or C6) position. The introduction of the first substituent electronically modifies the ring, which can influence the conditions required for the second substitution.

The chemoselectivity of these reactions is a key area of methodological development. For instance, in the case of 4,6-dichloro-2-(methylsulfonyl)pyrimidine, weak bases with aniline (B41778) nucleophiles lead to selective displacement of the C4-chloride, whereas stronger bases can direct the reaction towards the sulfone group at C2. accelachem.com This tunable reactivity allows for controlled, stepwise functionalization.

Palladium-Catalyzed Cross-Coupling Reactions: The chloro-substituents on the pyrimidine (B1678525) ring are excellent handles for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This methodology allows for the formation of carbon-carbon bonds, introducing aryl or heteroaryl moieties. Studies on 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) show that Suzuki coupling can be optimized to achieve good yields, with electron-rich boronic acids generally performing well. Microwave-assisted Suzuki couplings on 2,4-dichloropyrimidines have been shown to be highly efficient, affording C4-substituted products with very low catalyst loading and short reaction times. This highlights the continuous innovation in creating more sustainable and efficient methods for functionalizing these scaffolds.

The general order of reactivity for both SNAr and palladium-catalyzed reactions on the pyrimidine core is C4/C6 > C2 > C5, providing a predictable foundation for synthetic planning.

Applications in the Synthesis of Complex Polyfunctionalized Molecules and Natural Product Analogues

The predictable and versatile reactivity of the 4,6-dichloropyrimidine scaffold makes it an ideal starting point for the synthesis of complex, highly substituted molecules. By combining SNAr and cross-coupling reactions, chemists can introduce a diverse range of functionalities onto the pyrimidine core.

For example, a practical strategy for creating highly substituted pyrimido[4,5-d]pyrimidin-4(1H)-ones uses 4,6-dichloro-5-formylpyrimidine as a starting material. This demonstrates how the dichloropyrimidine unit can serve as a foundation for constructing more complex fused heterocyclic systems.

While direct synthesis of natural products using 4,6-dichloro-2-(3-methylphenyl)pyrimidine is not documented, the pyrimidine core itself is a key component of many natural products, including nucleic acids and certain alkaloids. Synthetic strategies often focus on creating analogues of these natural products to explore structure-activity relationships. The ability to selectively functionalize the dichloropyrimidine scaffold is crucial for generating libraries of such analogues for biological screening.

Contribution to the Expansion of Accessible Heterocyclic Chemical Space for Drug Discovery

Heterocyclic compounds are of paramount importance in medicinal chemistry, forming the core of a vast number of approved drugs. The 4,6-dichloropyrimidine scaffold is a "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets.

The primary contribution of this scaffold is its role as a versatile intermediate in the synthesis of kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in diseases like cancer. The 4,6-dichloropyrimidine unit allows for the precise placement of substituents that can interact with the ATP-binding site of kinases.

For example, derivatives of 2,4-dichloropyrimidine (B19661) have been used to develop potent and selective inhibitors for targets like the Epidermal Growth Factor Receptor (EGFR). The synthesis of Aurora kinase inhibitors, which can reduce levels of oncogenic proteins like MYC, has also utilized dichloropyrimidine intermediates. In these syntheses, the chloro groups are sequentially replaced with various amine-containing fragments to optimize binding affinity and selectivity for the target kinase.

The table below illustrates the typical sequential reactions on a dichloropyrimidine core to build complex molecules targeted for drug discovery.

| Starting Material | Reaction 1 (e.g., SNAr) | Intermediate | Reaction 2 (e.g., Suzuki Coupling) | Final Product Class | Therapeutic Target Area |

| 2,4,6-Trichloropyrimidine | Reaction with an amine at C4 | 4-Amino-2,6-dichloropyrimidine | Reaction with a boronic acid at C6 | Disubstituted Pyrimidine | Kinase Inhibitors |

| 4,6-Dichloropyrimidine | Reaction with an amine at C4 | 4-Amino-6-chloropyrimidine | Reaction with a second amine at C6 | 4,6-Diaminopyrimidine | Kinase Inhibitors |

| 4,6-Dichloro-2-(methylthio)pyrimidine | Reaction with an alkoxide at C4/C6 | 4-Alkoxy-6-chloro-2-(methylthio)pyrimidine | Reaction with an amine at C6 | Trisubstituted Pyrimidine | Antiviral, Anticancer |

This table represents generalized reaction pathways for dichloropyrimidine scaffolds based on available literature for analogues.

This systematic approach allows for the creation of large libraries of diverse heterocyclic compounds, significantly expanding the chemical space available to medicinal chemists for screening against new and existing biological targets.

Future Directions and Emerging Synthetic Applications of the this compound Scaffold

While specific future applications for this compound are speculative due to the lack of published data, trends in the broader field of pyrimidine chemistry suggest several promising directions.

Q & A

Basic: What are the optimal synthetic routes for 4,6-Dichloro-2-(3-methylphenyl)pyrimidine, and how can reaction conditions be controlled to maximize yield and purity?

Answer:

The synthesis typically involves nucleophilic aromatic substitution or Suzuki-Miyaura coupling. A common route starts with 2-amino-4,6-dichloropyrimidine, which undergoes Ullmann-type coupling with 3-methylphenylboronic acid under palladium catalysis. Key parameters include:

- Temperature: Maintain 80–100°C to balance reactivity and side-product formation.

- Catalyst system: Use Pd(PPh₃)₄ with K₂CO₃ in a dioxane/water mixture (4:1) .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity. Yield optimization (60–70%) requires strict anhydrous conditions and inert atmosphere .

Basic: How can single-crystal X-ray diffraction confirm the molecular structure and intermolecular interactions?

Answer:

Single-crystal X-ray studies resolve the molecular geometry and packing. For this compound:

- Data collection: At 298 K with Mo Kα radiation (λ = 0.71073 Å).

- Refinement: R factor < 0.055 and wR factor < 0.153 indicate high accuracy .

- Key findings: The dihedral angle between pyrimidine and 3-methylphenyl rings is ~45°, with Cl···H-C hydrogen bonds stabilizing the lattice .

Basic: What analytical techniques characterize purity and stability under varying storage conditions?

Answer:

- HPLC: Use a C18 column (acetonitrile/water mobile phase) to detect impurities <0.1% .

- Stability testing: Accelerated degradation studies (40°C/75% RH for 6 months) show <2% decomposition when stored in amber vials at -20°C .

- Thermal analysis: TGA/DSC reveals decomposition onset at 220°C, confirming thermal stability .

Advanced: How do structural modifications at the 2- and 4-positions influence reactivity in cross-coupling reactions?

Answer:

- Chlorine at 4/6 positions: Enhances electrophilicity, enabling Suzuki coupling with aryl boronic acids.

- 3-Methylphenyl at 2-position: Steric hindrance reduces regioselectivity; use bulky ligands (XPhos) to direct coupling .

- Data contradiction: Electron-withdrawing groups (e.g., -NO₂) at the 4-position may deactivate the ring, conflicting with theoretical predictions. Validate via Hammett plots .

Advanced: What methodologies resolve discrepancies in reported biological activity data of derivatives?

Answer:

- Orthogonal assays: Compare enzymatic inhibition (IC₅₀) with cell-based viability assays to distinguish direct target effects from off-target interactions .

- Meta-analysis: Pool data from PubChem (AID 1259361) and ChEMBL, applying Bayesian statistics to identify outliers .

- Solubility adjustments: Use DMSO stock solutions ≤0.1% to avoid artifactual cytotoxicity .

Advanced: How can computational chemistry predict electronic properties and binding modes?

Answer:

- DFT calculations: B3LYP/6-31G* level optimizations reveal LUMO localization on pyrimidine, suggesting nucleophilic attack sites .

- Molecular docking: AutoDock Vina screens against kinase targets (e.g., EGFR), showing H-bond interactions with Met793 and hydrophobic contacts with Leu718 .

- ADMET prediction: SwissADME estimates moderate BBB permeability (logBB = -0.5) and CYP3A4 inhibition risk .

Advanced: What strategies investigate polymorphism and crystallographic packing?

Answer:

-

Polymorph screening: Recrystallize from 12 solvents (e.g., ethanol, DMF) and analyze via PXRD. Two forms identified:

Form Space Group Unit Cell Parameters (Å) I P2₁/c a=8.21, b=10.55, c=15.03 II C2/c a=12.34, b=9.87, c=14.92 -

Hirshfeld surfaces: Quantify H-bond contributions (Cl···H-C = 24%, π-π = 18%) .

Advanced: How do chlorine substituents affect spectroscopic signatures?

Answer:

- ¹H NMR: Chlorines deshield adjacent protons (e.g., H-5 at δ 8.7 ppm vs. δ 7.9 ppm in non-chlorinated analogs) .

- Mass spectrometry: Isotopic clusters (³⁵Cl:³⁷Cl = 3:1) confirm dichloro substitution.

- IR: C-Cl stretches at 550–600 cm⁻¹, with intensity ratios distinguishing para/meta positions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.